

"physical and chemical properties of ((Difluoroiodomethyl)sulfonyl)benzene"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: ((Difluoroiodomethyl)sulfonyl)benzene

Cat. No.: B150737

[Get Quote](#)

An In-depth Technical Guide on **((Difluoroiodomethyl)sulfonyl)benzene**: Properties, Synthesis, and Reactivity

Executive Summary

((Difluoroiodomethyl)sulfonyl)benzene is a specialized organofluorine reagent of significant interest to the chemical research and drug development sectors. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic pathway, and a detailed analysis of its chemical reactivity. The molecule's unique architecture, combining a highly activating phenylsulfonyl group with a difluoroiodomethyl moiety, renders it a potent precursor for generating the phenylsulfonyl-difluoromethyl radical ($\text{PhSO}_2\text{CF}_2\bullet$) and a valuable substrate for transition metal-catalyzed cross-coupling reactions. These characteristics position it as a critical building block for introducing the bio-isostERICALLY important $-\text{CF}_2-$ group into complex organic molecules, thereby enabling the modulation of pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This document serves as a technical resource for scientists leveraging advanced fluorination strategies in medicinal chemistry, agrochemical synthesis, and materials science.

Introduction: A Trifecta of Functionality

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence a molecule's conformational

preferences, pKa, metabolic stability, and membrane permeability.^[1] Within this context, the difluoromethyl group (-CF₂H) and its derivatives have emerged as particularly valuable motifs.

1.1. The Phenylsulfonyl Moiety: An Activating Anchor

The sulfonyl group is a powerful electron-withdrawing group that is chemically robust and capable of acting as a hydrogen bond acceptor.^[2] In drug design, the benzenesulfonamide scaffold is a well-established pharmacophore found in numerous therapeutic agents.^[3] In the context of **((difluoroiodomethyl)sulfonyl)benzene**, the PhSO₂ group serves two primary roles: it significantly increases the electrophilicity of the adjacent carbon atom, and it acts as a stabilizing group for radical or anionic intermediates, making it an excellent functional handle for synthetic transformations.

1.2. The Difluoroiodomethyl Group: A Versatile Reactive Center

((Difluoroiodomethyl)sulfonyl)benzene combines the stabilizing sulfonyl anchor with a difluoroiodomethyl group, creating a powerful synthetic tool. The carbon-iodine bond is the weakest link in the molecule, making it the primary site of reactivity. This C-I bond can be cleaved homolytically to generate radicals or participate in a variety of cross-coupling reactions, providing a gateway to introduce the valuable PhSO₂CF₂⁻ moiety into a target structure.

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and spectroscopic properties is fundamental to the effective use and characterization of this reagent.

2.1. Compound Identification

Property	Value	Source
Chemical Name	((Difluoriodomethyl)sulfonyl)benzene	-
CAS Number	802919-90-0	[4] [5]
Molecular Formula	C ₇ H ₅ F ₂ IO ₂ S	[4]
Molecular Weight	318.08 g/mol	[4]
Purity	≥98% (Commercially available)	[4]

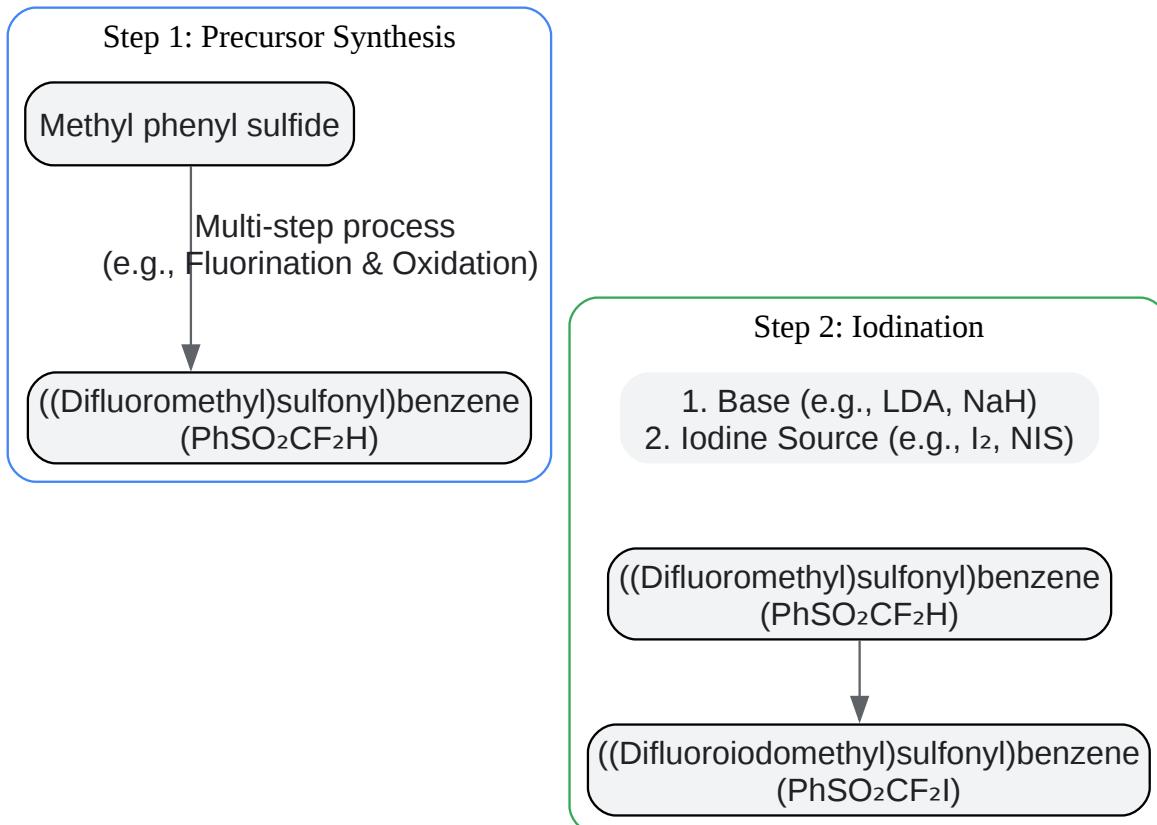
2.2. Physical Properties

Detailed experimental data for **((difluoriodomethyl)sulfonyl)benzene** is not widely published. However, properties can be estimated based on its chemical structure and data from its immediate precursor, ((difluoromethyl)sulfonyl)benzene (CAS 1535-65-5).

Property	Value (PhSO ₂ CF ₂ I)	Value (Precursor: PhSO ₂ CF ₂ H)	Source (Precursor)
Appearance	Predicted to be a solid or high-boiling liquid	Colorless liquid to low-melting solid	[6]
Melting Point	N/A	24-25 °C	[6]
Boiling Point	Expected >290 °C	289.5 °C at 760 mmHg	[6]
Density	Expected >1.4 g/cm ³	1.348 g/cm ³	[6]
Flash Point	N/A	128 °C	[6]

2.3. Predicted Spectroscopic Profile

The following spectroscopic characteristics are predicted based on the compound's structure. For comparison, spectral data for the precursor ((difluoromethyl)sulfonyl)benzene is available. [\[7\]](#)


- ^{19}F NMR: The two fluorine atoms are chemically equivalent and are expected to produce a singlet in the ^{19}F NMR spectrum. The chemical shift would be characteristic of a CF_2I group adjacent to a sulfone.
- ^{13}C NMR: The spectrum will show distinct signals for the aromatic carbons and a key signal for the CF_2I carbon. This signal will appear as a triplet due to one-bond coupling with the two fluorine atoms (^1JCF).
- ^1H NMR: The proton NMR spectrum will be dominated by the signals from the phenyl group, likely appearing as a multiplet in the aromatic region (δ 7.5-8.0 ppm).
- Mass Spectrometry: The mass spectrum should show a clear molecular ion peak (M^+) at m/z 318, along with characteristic fragmentation patterns, such as the loss of iodine ($\text{M} - 127$) or the phenylsulfonyl group ($\text{M} - 141$).

Synthesis and Handling

While **((difluoroiodomethyl)sulfonyl)benzene** is commercially available, understanding its synthesis provides insight into its purity and potential side products. A plausible and efficient laboratory-scale synthesis proceeds via the iodination of its precursor.

3.1. Proposed Synthetic Pathway

The most logical synthesis involves a two-step process starting from a readily available precursor, as outlined below. The key transformation is the deprotonation of the acidic C-H bond in ((difluoromethyl)sulfonyl)benzene, followed by electrophilic trapping with an iodine source. The electron-withdrawing nature of the adjacent sulfonyl and fluorine groups renders this proton sufficiently acidic for removal by a moderately strong base.

[Click to download full resolution via product page](#)

Caption: Proposed two-stage synthesis of **((difluoroiodomethyl)sulfonyl)benzene**.

3.2. Experimental Protocol: Iodination of ((Difluoromethyl)sulfonyl)benzene

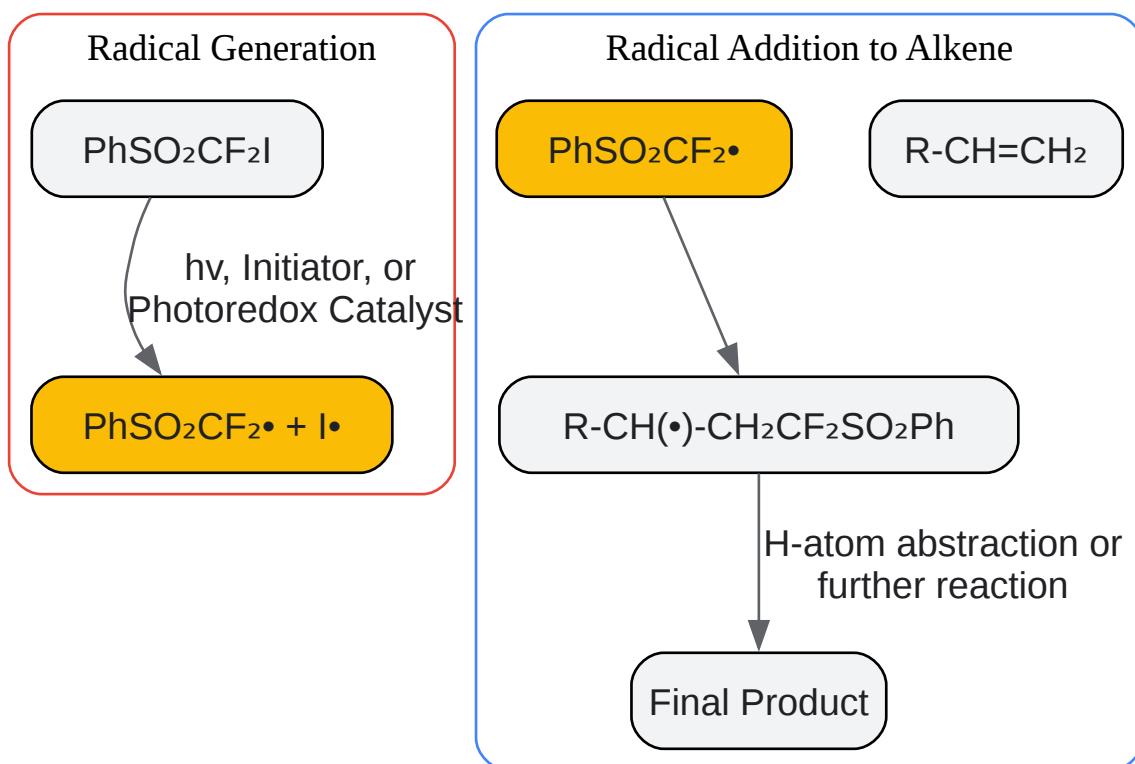
Disclaimer: This protocol is a representative, hypothetical procedure and must be adapted and optimized under strict laboratory safety protocols by qualified personnel.

- Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL/mmol). Cool the flask to -78°C in a dry ice/acetone bath.
- Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA, 1.1 equivalents) to the cooled THF. To this solution, add ((difluoromethyl)sulfonyl)benzene (1.0 equivalent)

dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of the carbanion.

- **Iodination:** In a separate flask, dissolve iodine (I₂, 1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the carbanion solution at -78 °C. The dark color of the iodine should dissipate upon addition.
- **Quench and Workup:** After stirring for 1-2 hours, allow the reaction to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine, followed by saturated ammonium chloride.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.

3.3. Handling and Storage Recommendations


- **Storage:** Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
- **Conditions:** Keep in a cool, dry, and dark place away from heat and direct sunlight to prevent potential C-I bond cleavage.
- **Safety:** The compound is expected to be an irritant. Causes skin irritation and serious eye irritation. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of **((difluoroiodomethyl)sulfonyl)benzene** stems from the selective reactivity of the C-I bond, which can be leveraged for radical generation or cross-coupling reactions.

4.1. Radical Generation and Application

The C-I bond is susceptible to homolytic cleavage under thermal, photochemical, or redox conditions to generate the key phenylsulfonyl-difluoromethyl radical ($\text{PhSO}_2\text{CF}_2\bullet$). This radical is a valuable intermediate for forming C-C bonds.

[Click to download full resolution via product page](#)

Caption: Generation and subsequent reaction of the $\text{PhSO}_2\text{CF}_2\bullet$ radical.

- **Mechanism of Choice:** Photoredox catalysis offers a particularly mild and efficient method for generating this radical. An excited-state photocatalyst can induce the reduction of the C-I bond, leading to its fragmentation.
- **Synthetic Utility:** The generated radical readily participates in addition reactions with electron-rich or electron-deficient alkenes and alkynes. This provides a powerful method for the direct difunctionalization of double bonds or the synthesis of complex fluorinated alkanes.

4.2. Transition Metal-Catalyzed Cross-Coupling

The C(sp³)-I bond in **((difluoroiodomethyl)sulfonyl)benzene** is an excellent handle for various transition metal-catalyzed cross-coupling reactions. This allows for the direct connection of the PhSO₂CF₂- unit to other organic fragments, a transformation that is difficult to achieve by other means.

- Suzuki-Type Coupling: Reaction with boronic acids or esters in the presence of a palladium or nickel catalyst can form a new C-C bond, yielding PhSO₂CF₂-Ar or PhSO₂CF₂-Alkyl products.
- Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes provides a direct route to fluorinated propargyl sulfones.

Applications in Research and Drug Development

The unique reactivity profile of **((difluoroiodomethyl)sulfonyl)benzene** makes it a high-value building block for the synthesis of novel chemical entities.

- Medicinal Chemistry: The PhSO₂CF₂- moiety can be used as a bioisostere for other functional groups, such as carboxylates or phosphates, while improving metabolic stability and modulating lipophilicity. Its installation via the methods described above allows for late-stage functionalization, a highly desirable strategy in drug discovery programs. The development of novel benzene sulfonamide derivatives continues to be an active area of research for conditions such as hepatic fibrosis.[3]
- Agrochemicals: The introduction of fluorinated groups is a proven strategy for enhancing the efficacy and tuning the properties of herbicides, pesticides, and fungicides.
- Materials Science: Fluorinated organic molecules are used in the development of advanced materials, including liquid crystals, polymers, and organic electronics, due to their unique electronic and physical properties.

Conclusion

((Difluoroiodomethyl)sulfonyl)benzene is a synthetically versatile and powerful reagent for the introduction of the phenylsulfonyl-difluoromethyl group. Its well-defined reactivity, centered on the cleavable carbon-iodine bond, provides reliable pathways for both radical-mediated and transition metal-catalyzed transformations. For researchers and drug development

professionals, this compound represents a key enabling tool for accessing novel, complex fluorinated molecules, facilitating the exploration of chemical space and the optimization of lead compounds. As the demand for sophisticated fluorination methodologies continues to grow, the importance of reagents like **((difluoroiodomethyl)sulfonyl)benzene** in both academic and industrial research is set to increase.

References

- PubChem. (n.d.). Difluoromethanesulfonylbenzene. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Synthesis of (benzenesulfonyl)difluoromethyl thioethers from ((difluoromethyl)sulfonyl)benzene and organothiocyanates generated in situ.
- PubChem. (n.d.). 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride. National Center for Biotechnology Information.
- McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). Fluoromethyl phenyl sulfone. Organic Syntheses Procedure.
- PubChem. (n.d.). 2,4-Difluoro-benzenesulfonic acid. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN105294515B - The preparation method of 2 (2', 2' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride.
- PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. National Center for Biotechnology Information.
- Aspira Chemical. (n.d.). 1535-65-5 | ((Difluoromethyl)sulfonyl)benzene.
- LookChem. (n.d.). Cas 1535-65-5,[(Difluoromethyl)sulfonyl]benzene.
- ChemUniverse. (n.d.). **((DIFLUOROIODOMETHYL)SULFONYL)BENZENE** [P66016].
- Ivy Fine Chemicals. (n.d.). **((Difluoroiodomethyl)sulfonyl)benzene** [CAS: 802919-90-0].
- Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design.
- National Institutes of Health. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors.
- Google Patents. (n.d.). EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.
- PubMed. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents.
- YouTube. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds.
- ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]
- 3. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents [pubmed.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. ivychem.com [ivychem.com]
- 6. lookchem.com [lookchem.com]
- 7. [(Difluoromethyl)sulfonyl]benzene(1535-65-5) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. ["physical and chemical properties of ((Difluoroiodomethyl)sulfonyl)benzene"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150737#physical-and-chemical-properties-of-difluoroiodomethyl-sulfonyl-benzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com